molecular formula C4H13N3O5S B8397534 N-(2-hydroxyethyl)-N-methylguanidine sulfate

N-(2-hydroxyethyl)-N-methylguanidine sulfate

Cat. No. B8397534
M. Wt: 215.23 g/mol
InChI Key: BQNIEGASJMSDBW-UHFFFAOYSA-N
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Patent
US04512993

Procedure details

The above intermediate N-(2-hydroxyethyl)-N-methylquanidine sulfate was prepared as follows: A mixture containing 83.6 g of methyl isothiourea sulfate and 90 g of N-(2-hydroxyethyl)methylamine was heated on a steam bath under vacuum until no more methyl mercaptan was evolved. The solid remaining was boiled successively with hot isopropyl alcohol, hot absolute ethanol and then ether, and collected to yield 91 g of crystalline N-(2-hydroxyethyl)-N-methylguanidine sulfate.
[Compound]
Name
N-(2-hydroxyethyl)-N-methylquanidine sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
83.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[CH3:6][NH:7][C:8](=[NH:10])S.OCC[NH:14]C.CS.[CH:18]([OH:21])(C)[CH3:19]>C(O)C>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[OH:21][CH2:18][CH2:19][N:7]([CH3:6])[C:8]([NH2:10])=[NH:14] |f:0.1,6.7|

Inputs

Step One
Name
N-(2-hydroxyethyl)-N-methylquanidine sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
83.6 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CNC(S)=N
Name
Quantity
90 g
Type
reactant
Smiles
OCCNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ether, and collected

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.OCCN(C(=N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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